rac N-Desmethyl Tramadol-d3 Hydrochloride

描述

rac N-Desmethyl Tramadol-d3 Hydrochloride is a deuterated form of N-Desmethyl Tramadol, which is a primary metabolite of the synthetic analgesic tramadol. Tramadol is widely used for the treatment of moderate to severe pain. The deuterated form, this compound, is often used as an internal standard in various analytical applications, including clinical toxicology, forensic analysis, and pharmaceutical testing .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of rac N-Desmethyl Tramadol-d3 Hydrochloride involves the deuteration of N-Desmethyl Tramadol. The process typically includes the following steps:

Deuteration: The introduction of deuterium atoms into the N-Desmethyl Tramadol molecule. This can be achieved using deuterated reagents such as deuterated methanol or deuterated water under specific reaction conditions.

Hydrochloride Formation: The deuterated N-Desmethyl Tramadol is then converted into its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

化学反应分析

Types of Reactions: rac N-Desmethyl Tramadol-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound back to its parent form, tramadol.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include alkyl halides and nucleophiles.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Tramadol.

Substitution: Various substituted derivatives depending on the reagents used

科学研究应用

Metabolite Identification

Rac N-Desmethyl Tramadol-d3 Hydrochloride serves as an essential internal standard in the quantification of tramadol metabolites in biological samples. Its application is crucial in forensic toxicology, where accurate identification of drug metabolites can aid in understanding overdose cases or drug interactions. A study demonstrated its use in identifying tramadol metabolites in urine and plasma from poisoned patients, revealing previously unreported metabolites .

Analytical Chemistry

The compound is utilized extensively in analytical methods for detecting tramadol and its metabolites. The stable isotope labeling allows for precise quantification using isotope dilution techniques, which enhance the accuracy of drug testing. For instance, LC-HRMS (liquid chromatography-high resolution mass spectrometry) has been employed to analyze samples spiked with this compound, facilitating the identification of various tramadol metabolites .

Pharmacokinetics Studies

In pharmacokinetics research, this compound aids in understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of tramadol. By using this labeled compound, researchers can trace the metabolic pathways and quantify the concentration of tramadol and its metabolites over time in clinical studies.

Clinical Toxicology

This compound is particularly valuable in clinical settings where rapid identification of drug levels is critical. Its application extends to emergency medicine, where it helps clinicians assess tramadol toxicity levels in patients presenting with overdose symptoms. The ability to detect and quantify this metabolite quickly can significantly influence treatment decisions .

Case Study 1: Tramadol Overdose

A notable case involved a 32-year-old female who ingested a lethal dose of tramadol. Analysis of her urine revealed high concentrations of tramadol and its metabolites, including this compound. This analysis was pivotal in confirming the cause of toxicity and guiding subsequent medical interventions .

Case Study 2: Drug Interaction Studies

In another study examining drug interactions involving tramadol, researchers used this compound as a standard to evaluate how co-administered medications affected tramadol metabolism. The findings indicated significant alterations in metabolite profiles when certain drugs were present, highlighting the importance of this compound in understanding polypharmacy effects .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Metabolite Identification | Used as an internal standard for accurate quantification of tramadol metabolites |

| Analytical Chemistry | Essential for GC-MS and LC-MS methods to detect and quantify tramadol-related compounds |

| Pharmacokinetics | Aids in studying ADME profiles of tramadol and its metabolites |

| Clinical Toxicology | Facilitates rapid assessment of tramadol toxicity levels in emergency medical situations |

作用机制

rac N-Desmethyl Tramadol-d3 Hydrochloride, like its parent compound tramadol, exerts its effects through multiple mechanisms:

Opioid Receptor Agonism: It acts as an agonist at the μ-opioid receptor, contributing to its analgesic effects.

Monoamine Reuptake Inhibition: It inhibits the reuptake of serotonin and norepinephrine, enhancing the descending pain inhibitory pathways.

Synergistic Effects: The combination of opioid receptor agonism and monoamine reuptake inhibition results in a synergistic effect, improving pain modulation

相似化合物的比较

Tramadol: The parent compound, widely used for pain management.

O-Desmethyl Tramadol: Another primary metabolite of tramadol with similar analgesic properties.

N,O-Didesmethyl Tramadol: A metabolite formed by the removal of both N-methyl and O-methyl groups.

Uniqueness: rac N-Desmethyl Tramadol-d3 Hydrochloride is unique due to its deuterated form, which provides enhanced stability and accuracy in analytical applications. The presence of deuterium atoms reduces the rate of metabolic degradation, making it an ideal internal standard for various analytical methods .

生物活性

rac N-Desmethyl Tramadol-d3 Hydrochloride is a deuterated metabolite of tramadol, a widely used analgesic. Understanding its biological activity is crucial for evaluating its pharmacological effects and potential therapeutic applications. This compound is notable for its role in pain management and its interaction with various receptor systems.

- Molecular Formula : C15H21D3ClNO2

- Molecular Weight : 288.83 g/mol

- CAS Number : 1261398-09-7

- Purity : >95% (HPLC)

This compound primarily acts through multiple mechanisms:

- Opioid Receptor Modulation : It exhibits weak agonist activity at the μ-opioid receptors, which are critical for analgesia.

- Monoamine Reuptake Inhibition : The compound inhibits the reuptake of norepinephrine and serotonin, enhancing its analgesic effects through increased neurotransmitter availability .

Biological Activity and Pharmacodynamics

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

- Analgesic Efficacy : A study demonstrated that this compound is effective in managing pain in both human and veterinary medicine, showing comparable efficacy to traditional opioids without the same level of side effects .

- Metabolism Studies : Research indicates that tramadol's analgesic effects are significantly influenced by its metabolism to O-desmethyl tramadol (M1), which has a higher affinity for opioid receptors than the parent compound. Studies have shown that individuals with certain genetic polymorphisms affecting CYP2D6 metabolism require higher doses of tramadol to achieve similar analgesic effects .

- Receptor Binding Studies : Investigations using Xenopus oocytes have shown that O-desmethyl tramadol inhibits M(1) muscarinic receptor functions, suggesting a complex interaction between tramadol metabolites and cholinergic signaling pathways .

属性

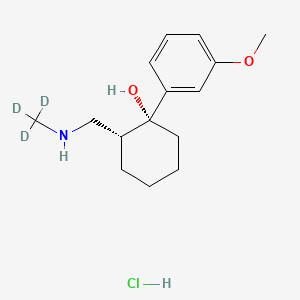

IUPAC Name |

(1R,2R)-1-(3-methoxyphenyl)-2-[(trideuteriomethylamino)methyl]cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2.ClH/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2;/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZLWRHUQJHIRG-UOYBXXRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678674 | |

| Record name | (1R,2R)-1-(3-Methoxyphenyl)-2-{[(~2~H_3_)methylamino]methyl}cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261398-09-7 | |

| Record name | (1R,2R)-1-(3-Methoxyphenyl)-2-{[(~2~H_3_)methylamino]methyl}cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。